({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
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Overview
Description
({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine: is a complex organic compound featuring a pyrazole ring substituted with a cyclobutyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The cyclobutyl group is introduced via alkylation reactions, and the final step involves the attachment of the methylamine group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the cyclobutyl group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its structural features make it suitable for investigating biological mechanisms at the molecular level.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrazole ring and cyclobutyl group contribute to its binding affinity and specificity, while the methylamine moiety may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
- ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)amine
- ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(ethyl)amine
- ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(propyl)amine
Comparison: Compared to its analogs, ({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine exhibits unique properties due to the presence of the methylamine group. This group influences its reactivity and binding characteristics, making it distinct from other similar compounds with different alkyl substituents.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H21N3/c1-12(2)4-10(5-12)8-15-9-11(6-13-3)7-14-15/h7,9-10,13H,4-6,8H2,1-3H3 |
InChI Key |
UDDZWNBCDQYLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CNC)C |
Origin of Product |
United States |
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